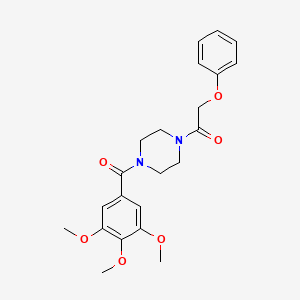![molecular formula C24H20N2O4 B3572391 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B3572391.png)
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid
Overview
Description
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid typically involves the condensation of appropriate aldehydes with benzil and ammonium acetate in glacial acetic acid. This one-pot condensation reaction is a common method for synthesizing imidazole derivatives . The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenoxy or imidazole rings .
Scientific Research Applications
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: Another imidazole derivative with similar structural features.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: A related compound with a hydroxyl group instead of the methoxyphenoxy group.
Uniqueness
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenoxy group can enhance its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-20-14-18(12-13-19(20)30-15-21(27)28)24-25-22(16-8-4-2-5-9-16)23(26-24)17-10-6-3-7-11-17/h2-14H,15H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOBLMRYNHQZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 8,8-DIMETHYL-5-MORPHOLINO-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE](/img/structure/B3572310.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3572315.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3572316.png)
![1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B3572317.png)
![2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B3572335.png)
![2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]benzoic acid](/img/structure/B3572351.png)
![[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B3572357.png)
![(3-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B3572359.png)


![BENZYL {[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE](/img/structure/B3572386.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3572388.png)

![N-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3572409.png)
